molecular formula C15H17N5O B2997475 N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide CAS No. 2415621-14-4

N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide

Cat. No.: B2997475
CAS No.: 2415621-14-4
M. Wt: 283.335
InChI Key: FVNOANHOIDUONC-UHFFFAOYSA-N
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Description

N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrazine core with dimethyl and pyridin-2-ylazetidin-3-yl substituents, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazine core. One common synthetic route includes the following steps:

  • Formation of Pyrazine Core: : The pyrazine ring can be synthesized through a condensation reaction between appropriate precursors, such as amines and diketones.

  • Introduction of Substituents: : The dimethyl and pyridin-2-ylazetidin-3-yl groups are introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.

  • Final Functionalization: : The carboxamide group is introduced in the final step, typically through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide: can undergo various chemical reactions, including:

  • Oxidation: : The pyrazine ring can be oxidized to form pyrazine derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the pyrazine core or the substituents.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazine derivatives, which can have applications in different fields.

Scientific Research Applications

N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: : Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

N,5-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide: can be compared with other similar compounds, such as:

  • N,4-Dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)thiophene-2-carboxamide

  • N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide

These compounds share structural similarities but differ in their substituents and core structures, leading to variations in their properties and applications.

Properties

IUPAC Name

N,5-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-7-18-13(8-17-11)15(21)19(2)12-9-20(10-12)14-5-3-4-6-16-14/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNOANHOIDUONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C)C2CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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